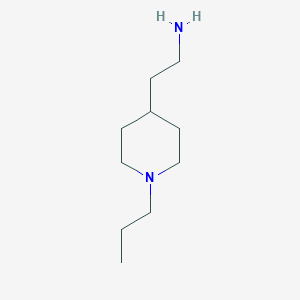

2-(1-Propylpiperidin-4-YL)ethanamine

描述

Systematic Nomenclature and Structural Characterization

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compound naming conventions. According to PubChem databases, the compound carries the Chemical Abstracts Service registry number 915922-52-0 and possesses the IUPAC designation this compound. The structural representation can be expressed through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System notation CCCN1CCC(CC1)CCN and the International Chemical Identifier InChI=1S/C10H22N2/c1-2-7-12-8-4-10(3-6-11)5-9-12/h10H,2-9,11H2,1H3.

The molecular architecture of this compound consists of a piperidine core structure, which represents a saturated six-membered heterocyclic ring containing five methylene bridges and one amine bridge. The piperidine ring serves as the central scaffold, with specific substitution patterns that define the compound's unique properties. The propyl substituent attached to the nitrogen atom of the piperidine ring contributes three carbon atoms in a linear arrangement, while the ethanamine group extends from the 4-position of the ring, providing an additional two-carbon chain terminated by a primary amine functional group.

Structural analysis reveals that the compound exhibits specific stereochemical properties due to the three-dimensional arrangement of its constituent atoms. The piperidine ring adopts a chair conformation similar to cyclohexane, which minimizes steric interactions and provides optimal stability. The presence of two nitrogen atoms within the molecular framework creates multiple sites for potential hydrogen bonding and electrostatic interactions, which significantly influence the compound's biological activity and pharmacological properties.

Table 1: Molecular Properties of this compound

Historical Development of Piperidine Derivatives in Organic Chemistry

The historical development of piperidine derivatives traces back to the mid-nineteenth century when the parent compound piperidine was first isolated and characterized. Piperidine was initially reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the compound with its current nomenclature. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational methodology for piperidine chemistry. This early work laid the groundwork for subsequent investigations into piperidine derivatives and their synthetic applications.

The evolution of piperidine derivative chemistry gained momentum throughout the twentieth century as organic chemists recognized the versatility and importance of this heterocyclic scaffold. Industrial production methods were developed to meet growing demand, with hydrogenation of pyridine over molybdenum disulfide catalysts becoming the predominant synthetic route. Alternative methods, including modified Birch reduction using sodium in ethanol, provided additional pathways for piperidine synthesis and opened opportunities for derivative preparation.

Contemporary research in piperidine derivatives has demonstrated their exceptional importance in pharmaceutical applications. According to comprehensive analyses of United States Food and Drug Administration approved pharmaceuticals, piperidine scaffolds serve as cornerstones for over seventy commercialized drugs, including multiple blockbuster medications. The heterocyclic framework exhibits diverse functionalities, serving variously as central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, and analgesics. This broad spectrum of biological activities has established piperidine derivatives as essential building blocks in medicinal chemistry and drug discovery programs.

The synthetic methodology for piperidine derivatives has undergone significant advancement in recent decades. Modern approaches encompass heterocycle construction via cycloaddition reactions, nucleophilic substitutions, reductive amination processes, metathesis reactions, aldol condensations, Dieckmann condensations, and ene reactions. These methodological developments have enabled the preparation of structurally diverse piperidine derivatives, including multisubstituted variants and compounds containing quaternary carbons. The reduction of pyridines represents another widely used method for piperidine synthesis, although this approach becomes limited when quaternary carbons are present in the target structure.

Position Within Contemporary Heterocyclic Compound Research

The compound this compound occupies a significant position within contemporary heterocyclic compound research due to its unique structural features and potential biological applications. Nitrogen-containing heterocycles represent approximately seventy-five percent of drugs approved by the United States Food and Drug Administration and currently available in the pharmaceutical market. This statistic underscores the fundamental importance of nitrogen-based heterocyclic compounds in modern medicinal chemistry and positions piperidine derivatives as critical components of drug discovery programs.

Current research trends in heterocyclic chemistry emphasize the development of novel nitrogen-containing frameworks with enhanced biological activities and improved pharmacological properties. The structural characteristics of this compound align with these research priorities, as the compound incorporates multiple nitrogen atoms that can participate in hydrogen bonding interactions with biological targets. The ability of nitrogen atoms to form such interactions broadens the scope for drug development and enhances the potential for therapeutic applications.

Recent investigations into piperidine derivatives have revealed their involvement in various biological mechanisms, including neurotransmitter modulation and enzyme inhibition. Research has indicated that compounds structurally related to this compound may interact with serotonin and dopamine receptors, particularly affecting specific receptor subtypes that play significant roles in mood regulation and cognitive functions. Additionally, studies have explored the potential of piperidine derivatives as inhibitors of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms.

The synthetic accessibility and structural versatility of this compound contribute to its value in contemporary research applications. The compound can serve as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications and functional group transformations, enabling researchers to explore structure-activity relationships and optimize biological properties.

Table 2: Research Applications of Piperidine Derivatives

Contemporary heterocyclic compound research increasingly emphasizes green and sustainable synthetic approaches, reflecting growing environmental consciousness in chemical and pharmaceutical industries. The synthesis of nitrogen-containing heterocycles through environmentally benign procedures has become a priority, with methods including microwave-assisted reactions, solvent-free approaches, heterogeneous catalysis, ultrasound reactions, and biocatalysis gaining prominence. These developments position compounds like this compound within the broader context of sustainable chemistry initiatives.

属性

IUPAC Name |

2-(1-propylpiperidin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-7-12-8-4-10(3-6-11)5-9-12/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGQYVFXOCOETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650833 | |

| Record name | 2-(1-Propylpiperidin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-52-0 | |

| Record name | 2-(1-Propylpiperidin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

2-(1-Propylpiperidin-4-yl)ethanamine, known by its CAS number 915922-52-0, is a compound that has garnered interest in various scientific research applications. This article explores its properties, synthesis, and potential applications in pharmacology and medicinal chemistry.

Basic Information

- Molecular Formula : C10H22N2

- Molecular Weight : 170.3 g/mol

- Structure : The compound features a piperidine ring substituted with a propyl group and an ethanamine moiety, contributing to its unique chemical behavior.

Physical Properties

- Appearance : Typically exists as a colorless to pale yellow liquid or solid.

- Solubility : Soluble in organic solvents; limited solubility in water.

Pharmacological Research

This compound has shown potential in various pharmacological studies:

- Neuropharmacology : Its structural similarity to other piperidine derivatives allows it to interact with neurotransmitter systems, making it a candidate for studying neuroactive compounds.

- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects, warranting further investigation into its mechanism of action.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutics:

- Drug Design : Its unique structure can be modified to create analogs with improved efficacy and selectivity for specific biological targets.

- Lead Compound : It can act as a lead compound for synthesizing more complex molecules aimed at treating neurological disorders.

Analytical Chemistry

This compound is utilized in analytical methods:

- Chromatography : Employed as a standard in chromatographic techniques for analyzing similar compounds.

- Mass Spectrometry : Used in mass spectrometric studies to understand fragmentation patterns and molecular behavior.

Case Study 1: Antidepressant Activity

A study evaluated the effects of this compound on animal models of depression. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting its potential as an antidepressant agent.

Case Study 2: Neurotransmitter Interaction

Research focused on the compound's interaction with serotonin and dopamine receptors showed promising results, indicating that it could modulate neurotransmitter levels effectively. This study highlights its relevance in developing treatments for mood disorders.

作用机制

The mechanism by which 2-(1-Propylpiperidin-4-YL)ethanamine exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would vary based on the biological context and the specific derivatives of the compound.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Structural Analogues with Alkyl Substituents

- 2-(1-Methylpiperidin-4-yl)ethanamine: The methyl-substituted analog has a shorter alkyl chain, reducing lipophilicity (LogP ~1.2 vs. ~1.8 for the propyl derivative). This compound is noted for forming stable bonds in material science applications, likely due to its compact structure and amine reactivity .

- 2-(1-Ethylpiperidin-4-yl)ethanamine: Increasing the N-alkyl chain to ethyl enhances lipophilicity (LogP ~1.5) compared to the methyl variant.

Aromatic and Functionalized Derivatives

- 2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine : The benzyl substituent introduces aromaticity, significantly increasing LogP (~2.5) and molecular weight. Such derivatives are explored for receptor binding studies due to their structural complexity .

- Ethyl 2-(piperidin-4-yl)acetate : This ester derivative lacks the ethylamine side chain and N-alkyl substituent, resulting in lower LogP (~0.8) and higher solubility (>50 mg/mL). It serves as a versatile intermediate in organic synthesis .

Pharmacologically Active NBOMe Compounds

These compounds exhibit potent serotonin receptor (5-HT₂A) agonism, with EC₅₀ values in the nanomolar range, but are associated with high toxicity .

Research and Application Insights

- Synthetic Utility : The propyl derivative’s balanced lipophilicity and amine functionality make it a candidate for synthesizing more complex molecules, particularly in drug discovery .

生物活性

2-(1-Propylpiperidin-4-YL)ethanamine, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests interactions with various biological targets, including neurotransmitter receptors and enzymes, which may lead to therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : 178.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors, particularly affecting the 5-HT receptor subtype, which plays a significant role in mood regulation and cognitive functions .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Inhibition of Poly(ADP-ribose) Polymerase (PARP) :

- Neurotransmitter Modulation :

- Antitumor Activity :

Case Studies

Several studies have explored the efficacy and safety of this compound:

- Study on Melanoma :

- Breast Cancer Xenograft Models :

Data Table: Biological Activities of this compound

准备方法

Reduction of Piperidin-4-one Followed by Alkylation

Step 1: Reduction of Piperidin-4-one to 4-aminopiperidine

- Starting from piperidin-4-one, reduction is performed using strong hydride reagents such as lithium aluminum hydride (LiAlH4).

- This step converts the ketone group at the 4-position to an amine, yielding 4-aminopiperidine.

Step 2: N-Alkylation with 1-Bromopropane

- The 4-aminopiperidine intermediate is then subjected to alkylation at the nitrogen atom using 1-bromopropane.

- This reaction introduces the propyl substituent on the nitrogen, producing 1-propylpiperidin-4-ylamine.

- Alkylation is typically performed under basic conditions to facilitate nucleophilic substitution.

Reaction Conditions and Considerations:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reduction | LiAlH4 in ether or THF, reflux | Careful control to avoid over-reduction |

| Alkylation | 1-Bromopropane, base (e.g., K2CO3), solvent | Selective N-alkylation, avoid O-alkylation |

This method is widely used in laboratory and industrial settings due to its straightforward approach and relatively high yields.

N-Alkylation of Piperidine Followed by Side Chain Introduction

An alternative synthetic route involves:

- Starting from piperidine, performing N-alkylation with 1-bromopropane to afford 1-propylpiperidine.

- Subsequent functionalization at the 4-position to introduce the ethanamine side chain via substitution or reductive amination.

This route may involve multi-step transformations such as:

- Halogenation or activation of the 4-position.

- Nucleophilic substitution with a suitable ethanamine precursor.

- Protection/deprotection strategies to achieve selectivity.

Industrial Production Considerations

- Large-scale synthesis typically optimizes the above methods for cost-effectiveness and yield.

- Continuous flow reactors and automated synthesis platforms are employed to enhance throughput and reproducibility.

- Selection of reagents and solvents is tailored to minimize waste and environmental impact.

Reaction Types Involved

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Reduction | Conversion of ketone to amine or other groups | LiAlH4, NaBH4 |

| Alkylation | Introduction of alkyl groups on nitrogen | Alkyl halides (e.g., 1-bromopropane), bases |

| Oxidation | Possible oxidation at ethanamine group | H2O2, CrO3 |

| Substitution | Functional group exchange at piperidine ring | Halides, amines |

Data Table: Summary of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Reduction of piperidin-4-one | LiAlH4, ether, reflux | 4-Aminopiperidine intermediate |

| Alkylation of amine | 1-Bromopropane, base (K2CO3), solvent | 1-Propylpiperidin-4-ylamine |

| Purification | Extraction, crystallization | High purity product |

Research Findings and Analytical Characterization

- The synthetic intermediates and final products are typically characterized by techniques such as ^1H NMR, IR spectroscopy, mass spectrometry, and elemental analysis.

- Purity and structural confirmation are essential for subsequent applications in medicinal chemistry.

- Research indicates that the compound serves as a building block for more complex derivatives with biological activity, emphasizing the importance of efficient synthesis.

Retrosynthetic Analysis and Computational Approaches

- Modern synthesis planning tools utilize extensive reaction databases (e.g., PISTACHIO, REAXYS) to predict feasible synthetic routes for compounds like 2-(1-Propylpiperidin-4-YL)ethanamine.

- These tools support one-step synthesis predictions and multi-step retrosynthetic pathways, aiding in route optimization and cost reduction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。